molecular formula C26H36N2O3S B10817457 N-(1-(4-(Ethylthio)-2,5-dimethoxyphenethyl)piperidin-4-yl)-N-phenylpropionamide

N-(1-(4-(Ethylthio)-2,5-dimethoxyphenethyl)piperidin-4-yl)-N-phenylpropionamide

Cat. No.: B10817457
M. Wt: 456.6 g/mol
InChI Key: RVFYNEYOJXXUQT-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Synthetic Routes: The synthetic preparation of N-(2C-T-2) Fentanyl involves several steps. While specific details are proprietary, it typically starts from precursor compounds.

      Reaction Conditions: These may include reagents, solvents, and catalysts. precise conditions are not publicly disclosed.

      Industrial Production: Information on large-scale industrial production methods is limited due to its restricted status.

  • Chemical Reactions Analysis

      Reactions: N-(2C-T-2) Fentanyl can undergo various chemical transformations, including , , and reactions.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example

      Major Products: These reactions yield derivatives of N-(2C-T-2) Fentanyl with altered functional groups or side chains.

  • Scientific Research Applications

      Chemistry: Researchers explore its chemical properties, reactivity, and interactions with other compounds.

      Biology: Investigations focus on its effects on cellular processes, receptors, and biological systems.

      Medicine: Although not approved for medical use, understanding its pharmacology informs opioid research.

      Industry: Forensic labs use it as a reference standard for drug testing and identification.

  • Mechanism of Action

      Targets: N-(2C-T-2) Fentanyl likely interacts with (e.g., mu, delta, kappa) in the central nervous system.

      Pathways: Activation of these receptors modulates pain perception, respiratory function, and mood.

      Effects: Its potent analgesic properties result from receptor binding and subsequent downstream signaling.

  • Comparison with Similar Compounds

      Uniqueness: N-(2C-T-2) Fentanyl stands out due to its phenethylamine structure combined with opioid-like effects.

      Similar Compounds:

    Properties

    Molecular Formula

    C26H36N2O3S

    Molecular Weight

    456.6 g/mol

    IUPAC Name

    N-[1-[2-(4-ethylsulfanyl-2,5-dimethoxyphenyl)ethyl]piperidin-4-yl]-N-phenylpropanamide

    InChI

    InChI=1S/C26H36N2O3S/c1-5-26(29)28(21-10-8-7-9-11-21)22-13-16-27(17-14-22)15-12-20-18-24(31-4)25(32-6-2)19-23(20)30-3/h7-11,18-19,22H,5-6,12-17H2,1-4H3

    InChI Key

    RVFYNEYOJXXUQT-UHFFFAOYSA-N

    Canonical SMILES

    CCC(=O)N(C1CCN(CC1)CCC2=CC(=C(C=C2OC)SCC)OC)C3=CC=CC=C3

    Origin of Product

    United States

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